molecular formula C16H15IN2O4 B5498541 [(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate

Cat. No.: B5498541
M. Wt: 426.21 g/mol
InChI Key: FVLSIZSIAOUVBB-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate is a complex organic compound characterized by the presence of an iodine atom, a methoxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-iodoaniline with 3,5-dimethoxybenzaldehyde under acidic conditions to form the Schiff base. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    [(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,5-dimethoxybenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,5-dimethoxybenzoate:

    [(Z)-[amino-(4-fluorophenyl)methylidene]amino] 3,5-dimethoxybenzoate: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different biological activity.

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IN2O4/c1-21-13-7-11(8-14(9-13)22-2)16(20)23-19-15(18)10-3-5-12(17)6-4-10/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSIZSIAOUVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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